(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane
Brand Name: Vulcanchem
CAS No.: 650605-80-4
VCID: VC16904471
InChI: InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1,5H,2-4H3;3*1-5H;
SMILES:
Molecular Formula: C26H26Sn
Molecular Weight: 457.2 g/mol

(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane

CAS No.: 650605-80-4

Cat. No.: VC16904471

Molecular Formula: C26H26Sn

Molecular Weight: 457.2 g/mol

* For research use only. Not for human or veterinary use.

(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane - 650605-80-4

Specification

CAS No. 650605-80-4
Molecular Formula C26H26Sn
Molecular Weight 457.2 g/mol
IUPAC Name 5,5-dimethylhex-1-en-3-ynyl(triphenyl)stannane
Standard InChI InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1,5H,2-4H3;3*1-5H;
Standard InChI Key XYKKQGOJUHYCFZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C#CC=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane features a tin atom bonded to three phenyl groups and one 5,5-dimethylhex-1-en-3-yn-1-yl substituent. The tin center adopts a tetrahedral geometry, consistent with tin(IV) organometallic compounds . The 5,5-dimethylhex-1-en-3-yn-1-yl group introduces both alkenyl (C=C) and alkynyl (C≡C) functionalities, creating a conjugated system that may influence reactivity.

Molecular Formula and Weight

  • Molecular Formula: C26H26Sn\text{C}_{26}\text{H}_{26}\text{Sn}

    • Derived by combining the triphenyltin fragment (Sn(C6H5)3\text{Sn}(\text{C}_6\text{H}_5)_3) with the 5,5-dimethylhex-1-en-3-yn-1-yl group (C8H11\text{C}_8\text{H}_{11}) .

  • Molecular Weight: ~439.2 g/mol (calculated from atomic masses).

Stereochemical Considerations

Synthesis and Preparation

General Synthetic Routes

The synthesis of (5,5-dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane likely follows established organotin reagent protocols:

Transmetallation Reactions

A common method involves reacting a Grignard reagent or lithium organyl with triphenyltin chloride:

Sn(C6H5)3Cl+RMgXSn(C6H5)3R+MgXCl\text{Sn}(\text{C}_6\text{H}_5)_3\text{Cl} + \text{RMgX} \rightarrow \text{Sn}(\text{C}_6\text{H}_5)_3\text{R} + \text{MgXCl}

Here, R\text{R} represents the 5,5-dimethylhex-1-en-3-yn-1-yl group. This approach is analogous to the preparation of tributyltin analogs documented in search results .

Stille Coupling Precursors

Organotin reagents are frequently employed in Stille couplings, which form C–C bonds via palladium catalysis . The target compound could serve as a coupling partner for aryl or alkenyl halides.

Challenges in Synthesis

  • Steric Hindrance: The bulky triphenyltin group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

  • Functional Group Compatibility: The alkenyl and alkynyl moieties require protection during synthesis to prevent undesired side reactions, such as polymerization or oxidation .

Physical and Chemical Properties

Physicochemical Data

While experimental data for (5,5-dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is scarce, inferences can be drawn from analogous compounds:

PropertyValue (Estimated)Source Compound Reference
Density~1.2–1.4 g/cm³Tributyl analog
Melting Point80–100°C (decomposes)Triphenylstannane
SolubilitySoluble in THF, DCMOrganotin reagents
StabilityAir-sensitive, store inertOrganotin best practices

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Peaks for phenyl protons (δ 7.2–7.6 ppm), alkenyl protons (δ 5.0–6.0 ppm), and methyl groups (δ 0.8–1.5 ppm).

    • 119Sn NMR^{119}\text{Sn NMR}: Chemical shift expected near δ -200 to -400 ppm, typical for tetraorganotin compounds .

  • IR Spectroscopy: Stretching vibrations for C≡C (~2100 cm⁻¹) and C=C (~1600 cm⁻¹) .

Reactivity and Applications

Cross-Coupling Reactions

The compound’s tin-carbon bond is susceptible to transmetallation in Stille couplings, enabling the transfer of the 5,5-dimethylhex-1-en-3-yn-1-yl group to palladium intermediates :

Sn(Ph)3R+PdLnR–Pd–Ln+Sn(Ph)3L\text{Sn}(\text{Ph})_3\text{R} + \text{PdL}_n \rightarrow \text{R–Pd–L}_n + \text{Sn}(\text{Ph})_3\text{L}

This reactivity is pivotal in constructing complex organic frameworks, such as natural product skeletons .

Radical Reactions

Triphenyltin groups can participate in radical chain reactions, though this is less common than their tributyl counterparts .

Applications in Organic Synthesis

  • Natural Product Synthesis: The alkenyl-alkynyl group may serve as a building block for polyunsaturated systems found in terpenes or pheromones .

  • Material Science: Conjugated systems derived from this stannane could enhance conductivity in organic semiconductors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator